molecular formula C17H22N2O3 B2378197 N-(1-cyanocyclobutyl)-3-(3,4-dimethoxyphenyl)-N-methylpropanamide CAS No. 1258735-20-4

N-(1-cyanocyclobutyl)-3-(3,4-dimethoxyphenyl)-N-methylpropanamide

Katalognummer B2378197
CAS-Nummer: 1258735-20-4
Molekulargewicht: 302.374
InChI-Schlüssel: ROWAHCRMFINWPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyanocyclobutyl)-3-(3,4-dimethoxyphenyl)-N-methylpropanamide, also known as AB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, which have been banned in many countries due to their potential for abuse and harmful side effects. However, AB-FUBINACA remains legal in some countries and is still being studied for its potential therapeutic applications.

Wirkmechanismus

N-(1-cyanocyclobutyl)-3-(3,4-dimethoxyphenyl)-N-methylpropanamide acts as a potent agonist of the CB1 and CB2 receptors in the brain, which are part of the endocannabinoid system. This system plays a crucial role in the regulation of various physiological processes, including pain perception, mood, appetite, and immune function. When this compound binds to these receptors, it causes a cascade of biochemical events that lead to the activation of various signaling pathways and the release of neurotransmitters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied, depending on the specific dose, route of administration, and individual factors such as age, sex, and genetics. Some of the most commonly reported effects include euphoria, relaxation, altered perception of time and space, increased appetite, and decreased anxiety. However, this compound can also cause harmful side effects such as tachycardia, hypertension, and psychosis.

Vorteile Und Einschränkungen Für Laborexperimente

N-(1-cyanocyclobutyl)-3-(3,4-dimethoxyphenyl)-N-methylpropanamide has several advantages for use in laboratory experiments, including its high potency, selectivity for CB1 and CB2 receptors, and ease of synthesis. However, it also has several limitations, including its potential for abuse and harmful side effects, as well as the lack of standardized dosing protocols and reliable analytical methods for detecting this compound in biological samples.

Zukünftige Richtungen

There are several potential future directions for research on N-(1-cyanocyclobutyl)-3-(3,4-dimethoxyphenyl)-N-methylpropanamide, including:
1. Further investigation of its potential therapeutic applications, particularly in the treatment of pain and anxiety disorders.
2. Development of new synthetic cannabinoids with improved safety profiles and therapeutic efficacy.
3. Exploration of the potential use of this compound in cancer treatment, particularly in combination with other chemotherapeutic agents.
4. Investigation of the pharmacokinetics and metabolism of this compound in humans, to better understand its potential for abuse and harmful side effects.
5. Development of new analytical methods for detecting this compound in biological samples, to aid in forensic investigations and drug monitoring programs.

Synthesemethoden

The synthesis of N-(1-cyanocyclobutyl)-3-(3,4-dimethoxyphenyl)-N-methylpropanamide involves the reaction of a cyclobutylamine with a 3,4-dimethoxyphenylacetic acid derivative, followed by a series of chemical transformations to form the final product. The exact synthesis method used may vary depending on the specific laboratory and equipment available.

Wissenschaftliche Forschungsanwendungen

N-(1-cyanocyclobutyl)-3-(3,4-dimethoxyphenyl)-N-methylpropanamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain and anxiety disorders. Research has shown that this compound has a high affinity for the CB1 and CB2 receptors in the brain, which are involved in the regulation of pain, mood, and appetite. This compound has also been studied for its potential use in cancer treatment, as it has been shown to have anti-tumor effects in vitro.

Eigenschaften

IUPAC Name

N-(1-cyanocyclobutyl)-3-(3,4-dimethoxyphenyl)-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-19(17(12-18)9-4-10-17)16(20)8-6-13-5-7-14(21-2)15(11-13)22-3/h5,7,11H,4,6,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWAHCRMFINWPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CCC1=CC(=C(C=C1)OC)OC)C2(CCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.